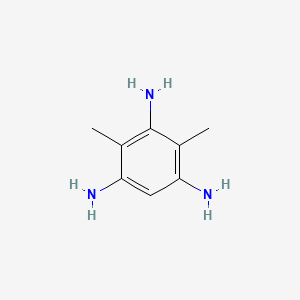

2,6-Dimethylbenzene-1,3,5-triamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94135-19-0 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2,4-dimethylbenzene-1,3,5-triamine |

InChI |

InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |

InChI Key |

GKZWSNRSZYTGJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1N)N)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylbenzene 1,3,5 Triamine and Analogues

Strategies for Aromatic Triamine Synthesis

The creation of aromatic triamines can be approached through several established and developing methodologies. The most common strategies include the reduction of nitroaromatic compounds, direct amination of benzene (B151609) derivatives, and nucleophilic aromatic substitution.

Reduction of Nitrobenzene Derivatives: Advanced Approaches and Conditions

The reduction of nitroaromatics is a fundamental and widely used method for preparing aromatic amines. numberanalytics.com This transformation can be achieved through various techniques, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a popular method that employs catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel to facilitate the reaction between the nitro compound and hydrogen gas. numberanalytics.commasterorganicchemistry.com This process is effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback of catalytic hydrogenation with Pd/C is its potential to react with other functional groups present in the substrate molecule. commonorganicchemistry.com For substrates containing sensitive groups, such as aromatic halides, Raney nickel is often a preferred catalyst to avoid dehalogenation. commonorganicchemistry.com

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as iron (Fe) or zinc (Zn) in acidic conditions provide a mild and selective method for reducing nitro groups to amines, even in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com For instances where hydrogenation or acidic conditions are not suitable, sodium sulfide (B99878) (Na₂S) can be employed. commonorganicchemistry.com It is important to note that while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it typically yields azo compounds with aromatic nitro compounds. commonorganicchemistry.com

The stepwise reduction of dinitro or trinitro aromatic compounds can lead to the formation of various amino derivatives. For example, the reduction of 2,4,6-trinitrotoluene (B92697) (TNT) can proceed through intermediates like aminodinitrotoluenes (ADNT) and diaminonitrotoluenes (DANT) before yielding the final triaminotoluene (TAT). slu.se Under strictly anaerobic conditions, the reduction of TNT to TAT has been observed. nih.gov

Recent advancements in this field focus on developing more environmentally friendly and efficient processes. This includes the use of nanocatalysts and green solvents like supercritical CO₂ to enhance selectivity and conversion rates. psu.edu

Direct Amination Techniques for Benzene Derivatives

Direct amination involves the introduction of an amino group directly onto the aromatic ring. This can be achieved through methods such as cross-dehydrogenative coupling and direct amination of aryl halides.

Cross-dehydrogenative coupling reactions have emerged as a powerful strategy for forming new carbon-heteroatom bonds by directly coupling C-H and N-H bonds. nih.govresearchgate.net This approach is considered environmentally benign as it avoids the need for pre-functionalized starting materials. researchgate.net

The direct amination of aryl halides with ammonia (B1221849) is another significant technique. rsc.orgnih.gov Traditionally, this nucleophilic aromatic substitution is challenging unless the halogen is activated by electron-withdrawing groups. rsc.orgnih.gov However, the development of metal-based catalysts, particularly those involving palladium and copper, has enabled the direct amination of a wider range of aryl halides, including less reactive aryl chlorides. rsc.org

Several new methods for the direct amination of nitroarenes have also been reviewed, focusing on nucleophilic aromatic substitution for hydrogen (NASH) reactions, vicarious nucleophilic substitution (VNS) reactions, and direct amination with hydroxylamine (B1172632) or O-methylhydroxylamine. sioc-journal.cn

Nucleophilic Aromatic Substitution in Substituted Benzenetriamine Synthesis

Nucleophilic aromatic substitution (NAS) is a key method for synthesizing substituted benzenetriamines and other polyamines. umich.edumdpi.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as an amine. The success of NAS often depends on the presence of activating groups, typically electron-withdrawing groups, on the aromatic ring. researchgate.net

For instance, the synthesis of polyamines with aromatic nitro groups has been achieved through the reaction of aliphatic diamines with activated dihalides like 1,5-difluoro-2,4-dinitrobenzene. researchgate.net Similarly, fluorinated polyamines can be prepared using diamines in NAS reactions. mdpi.com The reactivity of chlorotriazines with amine groups is another example of NAS being utilized to create network polymers. mdpi.com

A one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde has been reported via the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) with anhydrous ammonia. This highlights the utility of NAS in creating highly functionalized triamine derivatives.

Specific Synthetic Routes to 2,6-Dimethylbenzene-1,3,5-triamine

While general strategies for aromatic triamine synthesis are well-established, the specific synthesis of this compound often starts from readily available precursors like mesitylene (B46885) (1,3,5-trimethylbenzene). evitachem.com The hydrochloride salt form of this compound is often utilized to improve its stability and solubility in polar solvents.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of this compound can be seen as an analogue to the synthesis of other triaminobenzene derivatives. For example, the catalytic hydrogenation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene (B1203909) (TAT) is a well-studied process. acs.orgnih.gov The complete conversion of TNT to TAT is favored by low initial TNT concentrations and/or high concentrations of the reducing agent, such as iron metal (Fe⁰). acs.org

In a study on the synthesis of methyl derivatives of sym-triaminobenzene, catalytic hydrogenation of the corresponding trinitroarenes over a palladium catalyst was investigated. nih.gov It was found that a 1% Pd/Sibunit catalyst was more efficient than a 5% analogue, leading to shorter reaction times and higher yields of the target triamino derivatives. The optimal conditions for the hydrogenation of 2,4,6-trinitroxylene (a close analogue to the precursor of this compound) were found to be in methanol (B129727) at 50–55 °C and 0.5 MPa pressure, resulting in a 91% yield of 2,4,6-triaminoxylene isolated as its sulfuric acid salt. nih.gov

A patent describes a multi-step synthesis of a 2,6-dimethylbenzene amine long-chain compound, where one of the initial steps involves the reaction of a substituted dimethylaniline. google.com While not directly synthesizing the target triamine, this illustrates the types of reaction conditions, such as using a base catalyst at temperatures between 0-80°C, that can be employed for modifying dimethylaniline derivatives. google.com

The table below summarizes some reaction parameters for the synthesis of triaminobenzene analogues.

| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| 2,4,6-Trinitrotoluene | Fe⁰ | - | - | - | 2,4,6-Triaminotoluene | High (at optimal concentrations) acs.org |

| 2,4,6-Trinitroxylene | 1% Pd/Sibunit | Methanol | 50-55 | 0.5 | 2,4,6-Triaminoxylene | 91 nih.gov |

| 2,4,6-Trinitromesitylene | 1% Pd/Sibunit | Methanol | 50-55 | 0.5 | 2,4,6-Triaminomesitylene | 97 nih.gov |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound, like other triaminobenzenes, primarily proceeds through the reduction of a corresponding trinitro precursor, in this case, 2,6-dimethyl-1,3,5-trinitrobenzene. The mechanism of nitro group reduction can occur through either a one-electron or a two-electron transfer process. The two-electron transfer pathway involves the formation of a nitroso derivative as the initial intermediate, which is then further reduced to a hydroxylamine and finally to the aromatic amine. nih.gov

In the context of reducing trinitroaromatic compounds, the reduction often occurs in a stepwise manner. For instance, in the biotransformation of TNT, the nitro groups are reduced sequentially, with the formation of aminodinitrotoluenes and diaminonitrotoluenes as intermediates before the final product, triaminotoluene, is formed. nih.gov A similar stepwise reduction pathway is expected for 2,6-dimethyl-1,3,5-trinitrobenzene. The regioselectivity of the reduction can be influenced by the position of the methyl groups on the benzene ring.

The reduction of dinitrotoluene isomers has also been studied. A process involving hydrogen sulfide and carbon monoxide over a supported iron or cobalt catalyst has been shown to promote the formation of amino groups from all nitro groups in the molecule. google.com This suggests that catalytic systems can be tailored to ensure complete reduction to the desired triamine.

Exploration of Novel Precursor Compounds for this compound Synthesis

The synthesis of this compound logically begins with the selection of an appropriate precursor. The most direct and plausible precursor is 1,3,5-trinitro-2,6-dimethylbenzene. This compound, upon reduction of its three nitro groups, would yield the desired triamine. The synthesis of 1,3,5-trinitro-2,6-dimethylbenzene itself would start from 1,3-dimethylbenzene (m-xylene). The nitration of m-xylene (B151644) is a critical step. The methyl groups are ortho-, para-directing and activating, while the nitro groups are meta-directing and deactivating. The initial nitration of m-xylene would likely lead to a mixture of mono- and dinitro products. Achieving the desired 1,3,5-trinitro substitution pattern requires forcing conditions due to the deactivating nature of the already introduced nitro groups and potential steric hindrance from the methyl groups.

Alternative precursors could be explored through different synthetic strategies, such as the amination of a di-halogenated dimethylbenzene derivative. For instance, 1,3,5-trihalogeno-2,6-dimethylbenzene could serve as a precursor, where the halogen atoms are substituted by amino groups via nucleophilic aromatic substitution or through metal-catalyzed amination reactions. The choice of halogen (e.g., chlorine, bromine) would impact the reactivity and the conditions required for the amination.

A summary of potential precursor compounds and their synthetic origins is presented below.

| Precursor Compound | Starting Material | Key Transformation(s) |

| 1,3,5-Trinitro-2,6-dimethylbenzene | 1,3-Dimethylbenzene | Exhaustive Nitration |

| 1,3,5-Trichloro-2,6-dimethylbenzene | 2,6-Dimethylaniline or 1,3-Dimethylbenzene | Sandmeyer reaction or Electrophilic Halogenation |

| 1,3,5-Tribromo-2,6-dimethylbenzene | 2,6-Dimethylaniline or 1,3-Dimethylbenzene | Sandmeyer reaction or Electrophilic Halogenation |

Advanced Purification and Isolation Techniques for this compound

The purification of aromatic polyamines like this compound is crucial for obtaining a high-purity product. These compounds are often susceptible to oxidation, which can lead to discoloration and the formation of impurities.

A highly effective method for the purification of amines is through the formation of their hydrochloride salts. The crude triamine can be dissolved in a suitable organic solvent and treated with hydrochloric acid (HCl). This converts the basic amine groups into their corresponding ammonium (B1175870) chloride salts. The resulting hydrochloride salt of this compound generally exhibits enhanced stability and reduced solubility in nonpolar organic solvents, facilitating its precipitation and isolation by filtration. This process also helps in the removal of non-basic impurities.

The purification process can be summarized as follows:

Salt Formation: The crude amine is dissolved in a solvent such as ethanol (B145695) or isopropanol. An excess of aqueous or gaseous HCl is then added, often at reduced temperatures (e.g., in an ice bath), to precipitate the hydrochloride salt.

Recrystallization of the Hydrochloride Salt: The isolated hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture. This step is effective in removing residual impurities.

Liberation of the Free Amine: The purified hydrochloride salt is then treated with a base, such as sodium hydroxide (B78521) or ammonium hydroxide, to neutralize the HCl and regenerate the free amine. The pure this compound can then be extracted into an organic solvent, dried, and the solvent evaporated to yield the final product.

Other advanced purification techniques could include column chromatography on silica (B1680970) gel or alumina. However, the basic nature of amines can sometimes lead to poor separation on standard silica gel. In such cases, the silica gel can be deactivated with a small amount of a base like triethylamine (B128534) mixed into the eluent.

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability Considerations

Two primary synthetic pathways for this compound can be considered and compared in terms of their potential efficiency and scalability.

Pathway 1: Nitration-Reduction Route

This is the most classical and likely the most direct approach.

Step 1: Nitration: 1,3-Dimethylbenzene is subjected to strong nitrating conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) to introduce three nitro groups, yielding 1,3,5-trinitro-2,6-dimethylbenzene.

Step 2: Reduction: The resulting trinitro compound is then reduced to the triamine. Common reducing agents for this transformation include tin or iron metal in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

Pathway 2: Halogenation-Amination Route

This pathway offers an alternative but potentially more complex route.

Step 1: Halogenation: 1,3-Dimethylbenzene is first subjected to exhaustive halogenation (e.g., chlorination or bromination) to produce 1,3,5-trihalogeno-2,6-dimethylbenzene. This step might require a Lewis acid catalyst.

Step 2: Amination: The trihalogenated intermediate is then converted to the triamine. This can be achieved through nucleophilic aromatic substitution with ammonia or a protected amine source under high pressure and temperature (e.g., the Bucherer reaction or a related process), or more modernly, through palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination).

Comparative Analysis:

| Feature | Pathway 1: Nitration-Reduction | Pathway 2: Halogenation-Amination |

| Starting Material Availability | High (1,3-Dimethylbenzene is a common chemical) | High (1,3-Dimethylbenzene is a common chemical) |

| Reagent Cost & Hazard | Nitrating agents are corrosive and hazardous. Reducing agents like Sn/HCl are common, but catalytic hydrogenation requires specialized equipment. | Halogenating agents are corrosive. Catalysts for amination (e.g., palladium complexes) can be expensive. High-pressure reactors may be needed. |

| Reaction Conditions | Nitration often requires harsh, strongly acidic conditions and elevated temperatures. Reduction conditions vary from acidic to neutral (catalytic). | Halogenation conditions can be harsh. Catalytic amination often requires milder conditions but with careful control of the catalyst system. |

| Selectivity & Byproducts | Nitration can lead to isomers and over/under-nitrated products, complicating purification. The reduction of nitro groups is generally high-yielding. | Halogenation can also produce isomers. Amination reactions can sometimes lead to side products from reaction with the solvent or catalyst deactivation. |

| Scalability | Nitration reactions are well-established on an industrial scale, though safety considerations for handling large quantities of nitrating agents are significant. rsc.org Catalytic hydrogenation is also a scalable process. | Large-scale, high-pressure aminations can be challenging. Palladium-catalyzed reactions, while efficient, can be costly to scale up due to the price of the catalyst. |

| Overall Efficiency | Likely to be the more straightforward and established route, despite potential purification challenges in the nitration step. The reduction of 1,3,5-trinitrobenzene (B165232) to 1,3,5-triaminobenzene is a known high-yield reaction. wikipedia.org | May offer advantages in terms of milder conditions for the amination step (if using catalysis) but could be more expensive and technologically demanding to scale. |

Chemical Reactivity and Functionalization Studies of 2,6 Dimethylbenzene 1,3,5 Triamine

Fundamental Amine Group Reactivity in 2,6-Dimethylbenzene-1,3,5-triamine

The three primary amine groups in this compound are the primary centers of reactivity. Due to the symmetrical nature of the molecule, these amine groups are chemically equivalent. Their reactivity is influenced by the electron-donating nature of the amino groups and the two methyl groups, which activate the aromatic ring. However, the steric hindrance provided by the ortho-methyl groups can influence the approach of bulky reagents.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scispace.commwjscience.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). scispace.com

For this compound, reaction with three equivalents of an aldehyde or ketone would lead to the formation of a tris-imine. The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. researchgate.net

The general reaction scheme is as follows: C₈H₁₃N₃ + 3 R-CHO → C₈H₁₀(N=CHR)₃ + 3 H₂O

The specific aldehydes or ketones used can introduce a wide range of functional groups, allowing for the synthesis of diverse Schiff base derivatives with tailored properties. For example, using aromatic aldehydes can lead to extended conjugated systems.

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Schiff Base) |

| This compound | Benzaldehyde | N,N',N''-(2,6-dimethylbenzene-1,3,5-triyl)tris(1-phenylmethanimine) |

| This compound | Salicylaldehyde | 2,2',2''-(((2,6-dimethylbenzene-1,3,5-triyl)tris(azanylylidene))tris(methanylylidene))triphenol |

| This compound | 4-Methoxybenzaldehyde | N,N',N''-(2,6-dimethylbenzene-1,3,5-triyl)tris(1-(4-methoxyphenyl)methanimine) |

This table presents expected products from the condensation reaction.

The formation of these Schiff bases can be monitored by spectroscopic methods such as FT-IR, which would show the appearance of the C=N stretching vibration (typically around 1620-1650 cm⁻¹) and the disappearance of the C=O and N-H stretching bands of the reactants. nih.gov

The primary amine groups of this compound can be readily acylated to form amides or react with isocyanates or chloroformates to yield carbamates. These reactions provide robust methods for introducing new functionalities.

Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) will convert the amine groups into amide linkages. The reaction with three equivalents of an acylating agent would produce a tris-amide.

Carbamate (B1207046) Formation: Carbamates can be synthesized by reacting the triamine with isocyanates or chloroformates. organic-chemistry.orgorganic-chemistry.org The reaction with an isocyanate (R-N=C=O) yields a urea (B33335) derivative (a type of carbamide), while reaction with a chloroformate (R-O-CO-Cl) yields a carbamate. These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.org

| Reagent Type | General Formula | Resulting Functional Group |

| Acyl Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Isocyanate | R-NCO | Urea (Carbamide) |

| Chloroformate | R-OCOCl | Carbamate |

This table outlines reagents for amide and carbamate formation.

Alkylation of the amine groups in this compound can be achieved using alkyl halides or other alkylating agents.

Non-Selective Alkylation: In the presence of a sufficient amount of an alkylating agent and a base, it is expected that all three primary amine groups will be alkylated. This can proceed to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the nature of the alkylating agent.

Selective Alkylation: Achieving selective alkylation (mono-, di-, or tri-alkylation) presents a significant challenge due to the similar reactivity of the three amine groups. However, some degree of selectivity might be achieved by carefully controlling the stoichiometry of the reactants, using bulky alkylating agents that could sterically hinder multiple substitutions, or by employing protecting group strategies. For instance, a large excess of the triamine could favor mono-alkylation.

Advanced Functionalization Strategies for this compound Derivatives

The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex, three-dimensional molecular architectures and functional materials.

Derivatives of this triamine can serve as core molecules for dendrimers or as cross-linking agents in polymer chemistry. The introduction of different functionalities on each amine group, though synthetically challenging, would lead to highly versatile molecules with potential applications in areas like drug delivery or sensor technology.

Post-polymerization modification is a powerful technique to introduce functional groups onto a pre-existing polymer chain. nih.govrsc.org this compound is a prime candidate for such modifications, acting as a multifunctional linker or a branching agent.

A polymer containing reactive functional groups, such as electrophilic sites (e.g., pentafluorophenyl esters, azlactones, or epoxides), can be treated with this compound. mdpi.commdpi.com The nucleophilic amine groups would react with these sites, grafting the triamine unit onto the polymer. This approach can be used to:

Cross-link polymer chains: If one molecule of the triamine reacts with three different polymer chains, it can form a stable network, altering the mechanical and thermal properties of the material.

Introduce multiple functionalities: After grafting the triamine to the polymer via one of its amine groups, the remaining two amine groups are available for further chemical transformations. This allows for the introduction of a high density of other functional molecules, such as drugs, dyes, or catalysts, onto the polymer scaffold. researchgate.net

| Polymer with Reactive Group | Reactive Group | Reaction Type with Amine | Potential Outcome |

| Poly(pentafluorophenyl acrylate) | Activated Ester | Aminolysis | Grafting/Cross-linking |

| Poly(glycidyl methacrylate) | Epoxide | Ring-opening | Grafting/Cross-linking |

| Poly(2-vinyl-4,4-dimethylazlactone) | Azlactone | Ring-opening | Grafting/Cross-linking |

This table shows examples of polymers suitable for post-polymerization modification with this compound.

Integration into Complex Organic Architectures and Multi-Component Systems

This compound serves as a valuable building block for the construction of intricate organic structures and for use in multi-component systems. Its trifunctional nature, possessing three reactive amine groups on a benzene (B151609) ring, allows for the formation of highly cross-linked and complex molecular architectures. This characteristic makes it a precursor for a variety of advanced materials. ontosight.ai

The amine groups on this compound can undergo various reactions, such as condensation with aldehydes or other carbonyl compounds, to form larger, well-defined structures. researchgate.net This reactivity is fundamental to its integration into porous organic polymers (POPs) and covalent organic frameworks (COFs). In these materials, the triamine acts as a triangular node, connecting different molecular struts to create extended, porous networks. The synthesis of such polymers often involves reactions like Schiff base formation, where the amine groups react with aldehydes to create imine linkages. rsc.org While specific examples detailing the use of this compound in POPs and COFs are emerging, the principles are well-established with analogous aromatic triamines. For instance, other triamines are used to create triazine-based POPs through reactions with dialdehydes, resulting in materials with applications in gas storage and catalysis. nih.govrsc.org

The integration of similar aromatic amines into complex architectures is a subject of extensive research. For example, hexaazacryptands have been synthesized through the imine condensation of an aromatic triamine with various dialdehydes. researchgate.net This demonstrates the potential for creating cage-like molecules with specific shapes and cavities. The resulting imine-containing structures can often be reduced to their more stable amine forms. researchgate.net

Multi-component reactions (MCRs) represent another avenue for incorporating this compound into complex systems. taylorandfrancis.comresearchgate.net MCRs are one-pot reactions where three or more reactants combine to form a single product that contains the essential parts of all starting materials. taylorandfrancis.com The multiple reactive sites on the triamine make it an ideal candidate for such reactions, enabling the rapid assembly of complex molecules with high atom economy. taylorandfrancis.com For example, the Ugi reaction, a well-known MCR, involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, and could potentially be adapted to use a triamine like this compound to generate highly functionalized, three-dimensional structures. rug.nl

Table 1: Examples of Complex Organic Architectures from Aromatic Amines

| Architecture Type | Monomers | Reaction Type | Application/Feature |

|---|---|---|---|

| Porous Organic Polymers (POPs) | Aromatic triamines and dialdehydes | Schiff base condensation | Gas storage, catalysis nih.govrsc.org |

| Covalent Organic Frameworks (COFs) | Triamines and trialdehydes | Imine condensation | Sensory materials, controlled dimensionality rsc.org |

| Hexaazacryptands | Aromatic triamines and dialdehydes | Imine condensation followed by reduction | Cage-like molecules with defined cavities researchgate.net |

Stability and Degradation Pathways of this compound and its Derivatives

The stability of this compound is an important consideration for its synthesis, storage, and application. Like many aromatic amines, it can be susceptible to oxidation. To enhance its stability, it is often prepared and stored as a hydrochloride or sulphate salt. epa.gov This salt formation protonates the amine groups, making them less susceptible to aerial oxidation and improving solubility in polar solvents.

The degradation of aromatic amines can proceed through several pathways, including chemical oxidation and microbial degradation.

Chemical Degradation: Chemical oxidation of this compound can occur in the presence of oxidizing agents, potentially leading to the formation of nitroso or nitro derivatives. evitachem.com The presence of multiple electron-donating amine groups and activating methyl groups on the benzene ring makes the compound reactive towards electrophilic attack and oxidation. The thermal stability of related polymer structures, such as those derived from cyanate (B1221674) esters, has been studied, revealing that decomposition mechanisms can involve the evolution of smaller molecules like isocyanic acid, carbon dioxide, and ammonia (B1221849). researchgate.net

Microbial Degradation: In the environment, the degradation of aromatic amines is often carried out by microorganisms. nih.gov Bacteria have evolved specific enzymatic pathways to break down these compounds. nih.gov While the specific degradation pathway for this compound is not extensively documented, general pathways for similar compounds have been elucidated. nih.govelifesciences.org

Bacterial degradation of aromatic amines typically involves initial oxidation of the aromatic ring. asm.org For many monocyclic aromatic amines, this process is initiated by dioxygenase enzymes that hydroxylate the ring, often forming catechol or substituted catechol intermediates. nih.gov These intermediates then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks down the aromatic structure into aliphatic fragments that can be funneled into central metabolic pathways like the TCA cycle. nih.govunesp.br The amine groups are typically released as ammonia, which can then be utilized by the microorganism as a nitrogen source. nih.govasm.org The degradation of more complex polycyclic aromatic amines also follows similar principles, with initial enzymatic modification followed by ring cleavage. elifesciences.org

Table 2: General Degradation Pathways for Aromatic Amines

| Pathway | Description | Key Intermediates | Initiating Step |

|---|---|---|---|

| Chemical Oxidation | Reaction with oxidizing agents. | Nitroso and nitro derivatives. | Oxidation of amine groups. evitachem.com |

| Microbial ortho-Cleavage | Bacterial degradation pathway where the aromatic ring is cleaved between two hydroxyl groups. | Catechols, cis,cis-Muconic acid. | Dioxygenase-catalyzed hydroxylation. nih.govunesp.br |

| Microbial meta-Cleavage | Bacterial degradation pathway where the aromatic ring is cleaved adjacent to a hydroxyl group. | Catechols, 2-Hydroxymuconic semialdehyde. | Dioxygenase-catalyzed hydroxylation. nih.govunesp.br |

Coordination Chemistry of 2,6 Dimethylbenzene 1,3,5 Triamine As a Ligand

Principles of Ligand Design Incorporating Polyamines, with Focus on 2,6-Dimethylbenzene-1,3,5-triamine

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. Polyamines, a class of ligands containing multiple amine functional groups, are particularly versatile due to the strong coordinating ability of the nitrogen lone pairs. dtic.miljmchemsci.com The design of polyamine ligands, including aromatic variants like this compound, is governed by several key principles:

Chelate and Macrocyclic Effects: The stability of metal complexes is significantly enhanced when a polydentate ligand binds to a metal ion to form one or more chelate rings. researchgate.net While acyclic polyamines can form stable chelate rings, macrocyclic polyamine ligands generally form even more stable complexes due to the macrocyclic effect, a favorable thermodynamic phenomenon. researchgate.net For this compound, its three amino groups can potentially coordinate to a single metal center or bridge multiple metal centers, leading to the formation of chelate rings in mononuclear or polynuclear complexes, respectively.

Number and Arrangement of Donor Atoms: The number of amine groups and their geometric disposition are critical. In this compound, the 1,3,5-substitution pattern on the benzene (B151609) ring pre-organizes the three nitrogen donors in a trigonal fashion. This arrangement can facilitate the formation of specific coordination geometries, such as facial (fac) or meridional (mer) isomers in octahedral complexes, or act as a tripodal ligand.

Flexibility vs. Rigidity: The rigidity of the ligand backbone influences the stability and structure of the complex. The benzene ring in this compound provides a rigid platform, which can lead to the formation of predictable and well-defined supramolecular structures. dtic.mil This rigidity contrasts with flexible aliphatic polyamines, where the conformational freedom of the methylene (B1212753) chains can result in a wider range of coordination geometries.

Electronic and Steric Tuning: The electronic properties of the ligand, such as the basicity of the donor atoms, and the steric hindrance around the coordination sites can be fine-tuned by introducing substituents. nih.gov In this compound, the amino groups are strong σ-donors. The methyl groups at the 2- and 6-positions introduce steric bulk and also have a weak electron-donating inductive effect, which can modulate the basicity of the adjacent amine groups and influence the kinetic and thermodynamic stability of the resulting complexes. acs.org

The design of this compound as a ligand, therefore, represents a balance between the strong coordinating ability of the polyamine functionality and the structural control imposed by the rigid, substituted aromatic core.

Synthesis and Structural Characterization of Metal-2,6-Dimethylbenzene-1,3,5-triamine Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the free amine or its salt with a suitable metal salt in an appropriate solvent. The nature of the metal ion, the counter-anion, the stoichiometry of the reactants, and the reaction conditions all play a crucial role in determining the final product.

Mononuclear complexes are formed when one or more molecules of this compound coordinate to a single metal center. researchgate.net The ligand can act as a bidentate or tridentate chelating agent. For instance, in an octahedral complex, a single this compound ligand could coordinate in a tridentate fashion, occupying three coordination sites. Alternatively, multiple ligands could coordinate to the same metal center. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a 1:1 or higher ligand-to-metal molar ratio. researchgate.net The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt.

The multidentate nature of this compound makes it an excellent candidate for the construction of polynuclear and supramolecular architectures. youtube.com In these structures, the ligand acts as a bridge, connecting two or more metal centers. This can lead to the formation of dimers, trimers, or extended one-, two-, or three-dimensional coordination polymers. scispace.com The self-assembly of these structures is highly dependent on the coordination preferences of the metal ion and the geometry of the ligand. nih.gov For example, the trigonal arrangement of the amine groups in this compound can be exploited to form discrete, cage-like structures or extended networks with specific topologies. The synthesis of these materials often relies on techniques such as slow diffusion or hydrothermal methods to promote the growth of single crystals suitable for X-ray diffraction analysis. scispace.com

Influence of Steric and Electronic Factors on the Coordination Behavior of this compound

The coordination behavior of this compound is significantly influenced by the interplay of steric and electronic factors arising from its molecular structure.

Electronic Effects: The three amino groups are strong electron-donating groups, making the ligand a potent nucleophile and a strong binder for metal ions. nih.gov The electron-donating nature of the amino groups increases the electron density on the benzene ring, which can, in turn, influence the reactivity of the complex. The basicity of the amine groups is a key factor in determining the stability of the metal-ligand bond. Electron-releasing groups like the methyl substituents can slightly increase the basic strength of the amine groups. nih.gov Conversely, the coordination to a metal ion will decrease the basicity of the uncoordinated amine groups.

Steric Effects: The two methyl groups at the 2- and 6-positions introduce significant steric hindrance around the adjacent amine groups (at positions 1 and a hypothetical position if it were 2,4,6-triamino). This steric bulk can influence the coordination geometry of the resulting complexes by preventing the close approach of other ligands or by favoring certain coordination numbers and geometries over others. acs.org For instance, the steric hindrance might favor the formation of complexes with lower coordination numbers or specific isomeric forms. The steric clash between the methyl groups and other parts of the coordination sphere can also affect the kinetic stability of the complexes. rsc.org Studies on related aniline (B41778) derivatives have shown that increasing the bulk of substituents on the ring directly impacts the coordination geometry. rsc.org

The balance between the strong electronic donation of the amine groups and the steric constraints imposed by the methyl groups is a defining feature of the coordination chemistry of this compound.

Spectroscopic and Diffraction Analysis of Metal-2,6-Dimethylbenzene-1,3,5-triamine Complexes (e.g., X-ray Crystallography, NMR, IR, UV-Vis)

A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of metal-2,6-Dimethylbenzene-1,3,5-triamine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. researchgate.net Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons will change. The magnitude and direction of these shifts provide information about the binding of the ligand to the metal. For instance, the ¹H NMR spectrum of a related compound, 2,4,6-triaminoxylene, shows signals for the methyl and aromatic protons which would be expected to shift upon complexation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a complex and to probe the coordination of the ligand. royalsocietypublishing.org The stretching vibrations of the N-H bonds in the amino groups are particularly informative. A shift in the N-H stretching frequency upon complexation is a strong indication of coordination. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region. The IR spectrum of a related triaminobenzene derivative showed characteristic amine peaks that shifted upon changes in their chemical environment. dtic.mil

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. bohrium.com These can include d-d transitions within the metal center, as well as charge-transfer transitions between the metal and the ligand (MLCT or LMCT). acs.org The positions and intensities of these bands can give insights into the coordination geometry and the nature of the metal-ligand bonding.

Below are illustrative data tables for the free ligand and a hypothetical mononuclear complex, based on typical spectroscopic values for related compounds.

Table 1: Representative Spectroscopic Data for this compound and a Hypothetical Metal Complex

| Technique | This compound (Free Ligand) | Hypothetical [M(this compound)Cl₂] Complex |

| ¹H NMR (ppm) | ~2.0 (s, 6H, -CH₃), ~6.0 (s, 1H, Ar-H), ~4.5 (br s, 6H, -NH₂) | Shifted signals for -CH₃ and Ar-H protons; broadening or disappearance of -NH₂ signal |

| ¹³C NMR (ppm) | ~10 (CH₃), ~95 (Ar-C), ~115 (Ar-C-CH₃), ~150 (Ar-C-NH₂) | Shifted signals for all carbon atoms upon coordination |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1600 (aromatic C=C stretch), ~850 (C-H bend) | Shift in N-H stretching frequencies to lower wavenumbers; appearance of new M-N bands in far-IR |

| UV-Vis (nm) | π → π* transitions in the UV region | d-d transitions in the visible region; possible charge-transfer bands |

Investigation of Binding Modes and Coordination Geometries

The 1,3,5-triamino substitution pattern on a rigid benzene ring allows for several potential binding modes for this compound.

Monodentate: Although less common for a polyamine, the ligand could in principle coordinate through a single amino group, leaving the other two uncoordinated. This might occur if the metal center is sterically crowded or if the other amine groups are protonated.

Bidentate: The ligand can coordinate through two of its amino groups to form a chelate ring. Given the 1,3-relationship, this would form a six-membered chelate ring.

Tridentate: A single ligand can coordinate to a metal center through all three amino groups. In an octahedral complex, this would lead to either a facial (fac) or meridional (mer) isomer, where the three nitrogen atoms occupy one face or a meridian of the octahedron, respectively. The rigid nature of the benzene backbone would likely favor one isomer over the other.

Bridging: In polynuclear complexes, the ligand can bridge two or more metal centers. For example, two amino groups could bind to one metal while the third binds to another, or each amino group could bind to a different metal center in a trinuclear complex.

Supramolecular Chemistry and Self Assembly Utilizing 2,6 Dimethylbenzene 1,3,5 Triamine Scaffolds

Design Principles for Supramolecular Architectures with Aromatic Triamines

The design of supramolecular architectures relies on the precise control of non-covalent interactions between molecular building blocks. Aromatic triamines, such as 2,6-dimethylbenzene-1,3,5-triamine, are particularly effective scaffolds due to their defined geometry and the directional nature of their hydrogen-bonding capabilities. The three amino groups, positioned symmetrically on the benzene (B151609) ring, act as hydrogen bond donors, enabling the formation of predictable and robust assemblies. researchgate.net

The strategic placement of methyl groups at the 2 and 6 positions of the benzene ring introduces steric hindrance, which can be exploited to guide the self-assembly process and influence the final topology of the supramolecular structure. nih.gov This steric influence can direct the formation of specific three-dimensional networks by controlling the orientation of the interacting molecules. researchgate.net Furthermore, the interplay between hydrogen bonding and π-π stacking interactions involving the aromatic core is a crucial factor in the stabilization and organization of these assemblies. rsc.org By carefully selecting complementary building blocks and controlling reaction conditions, it is possible to program the formation of a wide range of supramolecular structures with tailored properties and functions.

Formation of Hydrogen-Bonded Assemblies and Networks

Hydrogen bonds are fundamental to the construction of many biological and synthetic supramolecular systems. illinois.edu The ability of this compound to form multiple, directional hydrogen bonds makes it an excellent component for creating both discrete and extended hydrogen-bonded architectures. ias.ac.inrsc.org

Discrete Oligomers and Macrocycles

The self-assembly of this compound with complementary molecules, such as those containing carboxylic acid or imide groups, can lead to the formation of discrete, well-defined oligomers and macrocycles. beilstein-journals.orgrsc.org These structures are held together by a network of hydrogen bonds, forming cyclic or linear arrangements. beilstein-journals.orgbeilstein-journals.org The shape and size of the resulting assembly are dictated by the geometry of the interacting molecules and the number of hydrogen bonding sites.

For instance, the reaction of aromatic triamines with di- or tricarboxylic acids can produce macrocyclic structures where the components are arranged in a highly ordered, repeating fashion. beilstein-journals.org The stability of these assemblies is often enhanced by the cooperative nature of the hydrogen bonds, where the formation of one bond strengthens the adjacent ones. ias.ac.in

| Precursor 1 | Precursor 2 | Resulting Structure | Key Interactions |

| This compound | Isophthalic acid | Hydrogen-bonded macrocycle | N-H···O hydrogen bonds, π-π stacking |

| This compound | Trimesic acid | Discrete hydrogen-bonded cage | N-H···O hydrogen bonds |

| Aromatic Triamine | Pyromellitic diimide | Linear hydrogen-bonded oligomer | N-H···O and C-H···O hydrogen bonds |

Polymeric and Extended Hydrogen-Bonded Systems

Beyond the formation of discrete assemblies, this compound can be utilized to construct extended, polymeric hydrogen-bonded networks. mdpi.comnewswise.com These systems can form one-, two-, or even three-dimensional structures, depending on the connectivity of the building blocks. nih.govresearchgate.net The resulting materials can exhibit interesting properties, such as porosity and guest-hosting capabilities.

Imine-Based Dynamic Covalent Systems Incorporating this compound

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular architectures that can adapt and self-correct. rsc.orgresearchgate.net The formation of imine bonds through the reaction of amines and aldehydes is a cornerstone of DCC, offering a versatile tool for the construction of a wide range of structures. encyclopedia.pubcsic.es The triamine functionality of this compound makes it an ideal building block for creating imine-based dynamic covalent systems. nih.gov

Synthesis and Topology of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. researchgate.net The synthesis of COFs often relies on reversible reactions, such as imine formation, to achieve the high degree of order characteristic of these materials. tcichemicals.com The C3 symmetry of this compound makes it a valuable monomer for the construction of 2D and 3D COFs. rsc.org

When reacted with di- or trialdehydes, this compound can form extended, porous networks with predictable topologies. unt.edu For example, the condensation with a C2-symmetric dialdehyde (B1249045) typically results in a hexagonal 2D framework. unt.edu The porosity and electronic properties of the resulting COF can be tuned by varying the size and functionality of the aldehyde linker. nih.gov A recent study highlighted the synthesis of nitrogen-rich COFs using this triamine, demonstrating their potential in various applications.

| Triamine Monomer | Aldehyde Monomer | Resulting COF Topology |

| This compound | Terephthaldehyde | Hexagonal (hcb) |

| This compound | 1,3,5-Triformylbenzene | Kagome (kgm) |

| This compound | 4,4'-Biphenyldicarboxaldehyde | Hexagonal (hcb) |

Construction of Molecular Cages and Capsules

The principles of dynamic covalent chemistry can also be applied to the synthesis of discrete, three-dimensional structures such as molecular cages and capsules. birmingham.ac.uk These container-like molecules are formed through the self-assembly of multiple components, driven by the formation of reversible covalent bonds. researchgate.netresearchgate.net

The reaction of this compound with dialdehydes in a [3+2] or other stoichiometric ratios can lead to the formation of imine-based molecular cages. nih.govacs.orgresearchgate.net The shape and size of the resulting cage are determined by the geometry and length of the constituent building blocks. These cages often possess an internal cavity capable of encapsulating guest molecules, leading to potential applications in areas such as drug delivery and catalysis. The reversible nature of the imine bonds allows for the cage to be in thermodynamic equilibrium with its components, enabling error-checking and the formation of the most stable cage structure. nih.gov

Mechanistic Studies of Self-Assembly Processes and Dynamic Covalent Exchange

The self-assembly of molecular building blocks into complex, well-defined architectures is a cornerstone of supramolecular chemistry. The C3-symmetric scaffold of this compound provides a powerful platform for constructing such structures, particularly through dynamic covalent chemistry (DCC). DCC utilizes reversible reactions, allowing for "error-correction" and self-sorting processes that lead to the thermodynamically most stable product. nih.govrsc.org The formation of imine bonds from the reaction of amines and aldehydes is a prominent example of a dynamic covalent reaction exploited in the synthesis of shape-persistent organic cages. nih.govuni-heidelberg.de

Mechanistic studies into the self-assembly of [2+3] imine cages, formed from the condensation of two triamine molecules with three dialdehyde molecules, offer significant insight into the factors governing these processes. nih.gov The dynamic nature of the imine bond is generally assumed to allow the system to reach thermodynamic equilibrium, although some experimental data suggest that kinetic products can also be favored under certain conditions. nih.govacs.org The investigation into these cage formations reveals that the choice of solvent and the presence of an acid catalyst are critical in directing the assembly and influencing the reaction equilibrium. nih.govacs.org

For example, studies on related triamine-based systems demonstrate a strong solvent dependency on cage formation. While some solvents may lead to high yields of the desired cage structure, others can result in the formation of oligomeric species or no cage at all. The addition of a catalytic amount of acid, such as trifluoroacetic acid (TFA), can facilitate imine bond exchange, promoting the conversion of a kinetically favored, less stable structure into a more thermodynamically stable one. acs.org

Component exchange experiments are a definitive method to probe the dynamic nature of these systems. By introducing a different triamine or dialdehyde to a pre-formed cage, researchers can monitor the scrambling of components via techniques like NMR spectroscopy and mass spectrometry. acs.org Such experiments have shown that a less stable cage can be transformed into a more stable one by adding a competing building block. acs.orgnih.gov These studies also reveal differences in the lability of imine bonds; for instance, benzylic imines may be more prone to dynamic exchange than aliphatic imines under similar conditions. acs.org The reversibility allows the system to self-correct, meaning that any "mistakes" made during the assembly can be undone, ultimately leading to the most stable architecture. rsc.org

| Solvent | Acid Catalyst (TFA) | Outcome of Cage Formation | Reference |

| Methanol (B129727) | Not required | High yield of cage product | acs.org |

| Ethanol (B145695) | Not required | High yield of cage product | acs.org |

| Acetonitrile | Not required | Formation of cage product | acs.org |

| Toluene | Required | Scrambling and formation of mixed cages observed | acs.org |

| Dichloromethane | Required | Minor scrambling observed | acs.org |

| This table is a representative summary based on studies of analogous [2+3] imine cage systems. The specific outcomes for this compound may vary. |

Stimuli-Responsive Supramolecular Systems Derived from this compound

Stimuli-responsive materials, which can change their properties in response to external triggers, are a major focus of advanced materials science. magtech.com.cnresearchgate.net The incorporation of molecular building blocks like this compound into supramolecular assemblies offers a pathway to create such "smart" systems. The inherent chemical properties of the triamine scaffold, particularly the basicity of its amino groups, make it an ideal candidate for designing pH-responsive materials.

pH-Responsiveness: The three primary amine groups on the this compound core are ionizable. ethz.ch In acidic conditions, these amine groups can become protonated, acquiring a positive charge. This change in the protonation state dramatically alters the non-covalent interactions that govern a supramolecular assembly. ethz.ch For instance, protonation can disrupt hydrogen bonding networks or introduce electrostatic repulsion between adjacent building blocks, leading to the disassembly of a larger structure. nih.gov This transition is reversible; increasing the pH would deprotonate the ammonium (B1175870) ions, restoring the neutral amine groups and allowing the original supramolecular structure to reform. This pH-triggered assembly/disassembly process is a key principle in the design of carriers for controlled drug delivery, where a payload can be released in the specific acidic microenvironments found in tumor tissues or within cellular endosomes. nih.govnih.govmdpi.com

Furthermore, the imine linkages formed when this compound is used in dynamic covalent chemistry are themselves pH-labile. uni-heidelberg.denih.gov Imine bonds are susceptible to hydrolysis under acidic conditions, which provides another mechanism for the pH-triggered degradation of a supramolecular structure, such as an imine cage or a covalent organic framework. uni-heidelberg.denih.gov

Photo-Responsiveness: While this compound is not intrinsically photo-responsive, it can be chemically modified to incorporate photo-sensitive moieties, known as chromophores. specificpolymers.com By reacting the amine groups with molecules that undergo light-induced transformations, the resulting supramolecular system can be controlled by light. eeer.org A common strategy involves incorporating azobenzene (B91143) units, which can switch between a planar trans isomer and a bent cis isomer upon irradiation with UV and visible light, respectively. specificpolymers.comeeer.org This isomerization changes the shape and polarity of the building block, which can trigger large-scale changes in the assembled structure, such as the reversible transition between vesicles and micelles. specificpolymers.com Another approach is the use of photocleavable groups, which allows for the irreversible, light-induced degradation of a material. specificpolymers.comnih.gov

| Stimulus | Responsive Moiety | Potential Effect on Supramolecular System |

| pH | Primary amine groups (-NH₂) | Reversible protonation/deprotonation leading to assembly/disassembly. ethz.ch |

| pH | Imine bonds (-C=N-) | Hydrolysis and irreversible degradation of the assembly in acidic conditions. nih.gov |

| Light | Covalently attached azobenzene | Reversible isomerization (trans to cis) causing conformational changes and structural reorganization. specificpolymers.comeeer.org |

| Light | Covalently attached photocleavable group | Irreversible cleavage of the building block, leading to degradation of the material. specificpolymers.com |

| This table outlines potential stimuli-responsive behaviors based on the functional groups of this compound and common chemical modifications. |

Polymer Science: 2,6 Dimethylbenzene 1,3,5 Triamine As a Monomer

Polycondensation and Polymerization Reactions Involving 2,6-Dimethylbenzene-1,3,5-triamine

The three primary amine groups on the this compound molecule are active sites for a variety of polymerization reactions. These reactions enable the formation of diverse polymer architectures, from high-molecular-weight polyamines to rigid, three-dimensional networks.

High molecular weight polyamides can be synthesized through the polycondensation of this compound with appropriate comonomers. A common method is the low-temperature solution polycondensation with bifunctional reagents such as diacid chlorides. researchgate.netresearchgate.net In this reaction, the amine groups of the triamine monomer react with the acid chloride groups to form amide linkages.

Given that this compound possesses three amine groups, its reaction with a bifunctional monomer (like a diacid chloride) inevitably leads to the formation of branched or hyperbranched polyamide structures. To achieve a high molecular weight, a precise stoichiometric balance between the amine and acid chloride functional groups is crucial. researchgate.net The synthesis is typically carried out in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with an acid scavenger like pyridine (B92270) or in the presence of activating agents. nih.govdtic.mil The resulting polyamides are expected to exhibit distinct properties compared to their linear counterparts due to their complex, non-linear architecture.

The trifunctional nature of this compound makes it an exceptional monomer for the formation of cross-linked polymeric structures, such as covalent organic frameworks (COFs) and other porous organic polymers (POPs). researchgate.netrsc.org These materials are characterized by a permanent, well-defined porous structure created by strong covalent bonds. Research has specifically noted the use of this compound hydrochloride for synthesizing nitrogen-rich covalent organic frameworks.

A prevalent method for creating these networks is the condensation reaction between the triamine monomer and multifunctional aldehydes (e.g., terephthalaldehyde). This reaction forms robust imine (C=N) linkages, resulting in a highly stable, two- or three-dimensional porous framework. rsc.org The resulting polymers are typically insoluble and possess high thermal stability due to the extensive cross-linking. The methyl groups on the benzene (B151609) ring of the monomer can influence the stacking and porosity of the final polymer network.

Development of Advanced Polymeric Materials based on this compound

The unique structure of this compound allows for the development of advanced polymers with tailored properties. By controlling the polymer architecture and integrating the monomer into specific polymer systems, materials with enhanced thermal, mechanical, and electronic characteristics can be achieved.

The incorporation of this compound as a monomer has a profound impact on the final properties of the polymer. Its primary influence stems from its ability to act as a cross-linking or branching point.

Mechanical and Thermal Properties : The formation of a three-dimensional covalent network significantly restricts the movement of polymer chains. specialchem.com This leads to a substantial increase in the polymer's rigidity, tensile strength, and thermal stability. specialchem.com Cross-linked polymers generally exhibit a higher glass transition temperature (Tg) compared to their linear analogues, and this effect becomes more pronounced at higher degrees of cross-linking. specialchem.com The rigid benzene ring of the monomer further contributes to the stiffness of the polymer backbone.

Solubility and Processability : A direct consequence of cross-linking is a dramatic decrease in solubility. While linear or moderately branched polymers may be soluble in certain organic solvents, highly cross-linked networks are typically intractable. researchgate.net This insolubility can pose challenges for processing but is desirable for applications where chemical resistance is paramount.

Morphology : The use of a symmetric C3 monomer like this compound can facilitate the formation of polymers with a high degree of crystallinity and ordered porous structures, particularly in the synthesis of COFs. rsc.orgnih.gov

Table 1: Expected Structure-Property Relationships in Polymers Derived from this compound

| Property | Polymer with Low Branching | Highly Cross-linked Polymer | Justification |

| Solubility | Potentially soluble in polar aprotic solvents | Generally insoluble | Covalent bonds in the 3D network prevent dissolution. researchgate.net |

| Glass Transition (Tg) | Moderate | High | Restricted chain mobility due to cross-links increases the energy required for transition. specialchem.com |

| Thermal Stability | Good | Excellent | Covalent network structure enhances resistance to thermal degradation. specialchem.com |

| Mechanical Strength | Moderate to High | Very High | The 3D network structure provides high rigidity and load-bearing capacity. |

| Flexibility | Low | Very Low / Rigid | The rigid monomer structure and extensive cross-linking limit chain flexibility. specialchem.com |

Conjugated polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic and optical properties. xmu.edu.cn this compound is a promising candidate for integration into such systems.

The aromatic ring and the electron-donating nature of the three amine groups make it an excellent electron-rich (donor) building block. It can be copolymerized with electron-deficient (acceptor) monomers to create donor-acceptor (D-A) conjugated polymers. mdpi.comnewswise.com These materials often have narrow bandgaps, which is advantageous for applications in organic electronics like solar cells and light-emitting diodes. mdpi.com

Furthermore, polymerization reactions that create new conjugated linkages, such as the formation of imine bonds with aldehydes or the creation of sp2-carbon-linked frameworks, can produce 2D conjugated COFs. nih.gov These materials exhibit extended π-delocalization across the two-dimensional sheets, leading to interesting charge transport properties and potential applications in photocatalysis and electronic devices. nih.govxmu.edu.cn The introduction of this triamine can also influence the morphology and excited-state dynamics of the conjugated polymer film. nih.gov

Mechanistic Aspects of Polymerization Processes

The polymerization of this compound proceeds through well-established reaction mechanisms, primarily dependent on the comonomer and reaction conditions.

Polyamide Formation (Polycondensation) : When reacting with a diacid chloride, the synthesis of polyamides occurs via a nucleophilic acyl substitution mechanism.

A nitrogen atom of one of the primary amine groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride group.

This forms a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

A proton is lost from the nitrogen atom, typically scavenged by a base like pyridine or another amine group, to yield the neutral amide linkage and hydrochloric acid as a byproduct. This process repeats at the other functional groups to build the branched or cross-linked polymer chain.

Imine Formation (Condensation Polymerization) : The reaction with aldehydes to form cross-linked imine networks, such as COFs, is a condensation reaction that proceeds in two main steps.

Nucleophilic Addition : The amine group performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The subsequent proton transfer results in the formation of a neutral carbinolamine intermediate. This step is typically catalyzed by acid, which protonates the aldehyde to increase its electrophilicity.

Dehydration : The carbinolamine is then protonated at the oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen atom then pushes out the water molecule, and a final deprotonation step yields the stable imine (C=N) bond and regenerates the acid catalyst. The formation of these strong, covalent imine linkages between the triamine and an aldehyde monomer drives the creation of the robust, cross-linked polymer network.

Functional Polymers for Specific Applications (e.g., advanced separation membranes, catalytic supports)

The trifunctional nature of this compound, featuring three reactive amine groups on a benzene ring, positions it as a promising monomer for the synthesis of highly cross-linked and functional polymers. While specific research on polymers derived solely from this compound for applications in advanced separation membranes and catalytic supports is not extensively documented in publicly available literature, the broader field of triamine-based polymers provides a strong basis for inferring its potential. The presence of amine functionalities is particularly advantageous for these applications, offering sites for hydrogen bonding, acid-base interactions, and further functionalization.

In the realm of membrane science, triamine monomers are crucial building blocks for creating polymers with sophisticated network structures, such as hyperbranched polyimides (HBPIs) and thin-film composite (TFC) membranes. mdpi.comacs.org These materials are at the forefront of gas separation and liquid filtration technologies. The incorporation of a triamine monomer like this compound would likely influence membrane morphology, free volume, and ultimately, its separation performance.

Triamine-based HBPI membranes are recognized for their high selectivity and good physical stability. mdpi.com For instance, hyperbranched polyimides synthesized from a triamine and a dianhydride can exhibit excellent selectivity for CO2/CH4 and CO2/N2 gas pairs. mdpi.com However, a common trade-off is that high selectivity can be accompanied by lower gas permeability. mdpi.com The specific structure of the triamine, including the presence and position of methyl groups as in this compound, could be leveraged to tailor the fractional free volume (FFV) of the resulting polymer, potentially enhancing permeability without significantly compromising selectivity. mdpi.com

In TFC membranes, which are widely used for reverse osmosis and nanofiltration, triamines can be used in the interfacial polymerization process to form a highly cross-linked polyamide selective layer. acs.orgresearchgate.net The use of a triamine monomer can increase the cross-linking density of this layer, potentially leading to membranes with higher rejection rates for salts and small organic molecules. A study using a zwitterionic triamine monomer demonstrated that the triamine chemistry is expected to tighten the polyamide network. acs.org

The performance of membranes can be significantly affected by the number of amine groups in the functionalizing agent. Research on mixed matrix membranes, where fillers are incorporated into a polymer matrix, has shown that functionalizing the fillers with mono-, di-, or triamines has a distinct impact on gas separation performance. mdpi.com For example, in one study, diamine functionalization of ZIF-8 fillers in a 6FDA-durene polymer matrix showed a more significant improvement in CO2 permeability and CO2/CH4 selectivity compared to triamine functionalization, an effect attributed to steric hindrance. mdpi.com This suggests that the specific architecture of the triamine monomer is a critical design parameter.

Table 1: Performance of a Triamine-Based Hyperbranched Polyimide Membrane

| Gas Pair | Selectivity | CO2 Permeability (Barrer) | Reference |

|---|---|---|---|

| CO2/CH4 | 134 | 27.4 | mdpi.com |

This table presents data for a hyperbranched polyimide membrane synthesized from the triamine TTM and 6FDA dianhydride, illustrating the high selectivity achievable with triamine-based polymers.

The amine groups and aromatic structure of this compound make it an excellent candidate for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) to be used as catalytic supports. mdpi.commdpi.comresearchgate.netsmolecule.com These materials are valued for their high surface area, tunable porosity, and exceptional thermal and chemical stability. mdpi.commdpi.com

Polymers derived from triamine monomers can serve as heterogeneous catalytic supports in several ways. The nitrogen atoms within the polymer framework, particularly in triazine-based structures formed from the cyclotrimerization of nitriles or polycondensation reactions, can act as basic sites to catalyze reactions. mdpi.commdpi.com Furthermore, the amine functionalities present in the polymer can be used to immobilize molecular catalysts or to anchor and stabilize metal nanoparticles, preventing their aggregation and leaching while providing high catalytic activity. mdpi.commdpi.com

For example, triazine-based POPs synthesized through the polycondensation of melamine (B1676169) (a triamine) with dialdehydes have been explored as catalysts for the Henry reaction. mdpi.com These POPs can be used directly as organocatalysts or can be metalated, for instance with Cu(II), to create even more active catalytic materials. mdpi.com The inherent porosity of these frameworks allows for the facile diffusion of substrates and products, a key feature for efficient heterogeneous catalysis. mdpi.com

While direct synthesis of COFs from this compound is not reported, its structural analog, 2,4,6-trimethylbenzene-1,3,5-triamine, is noted as a monomer for amino COFs. bldpharm.com This suggests a strong potential for this compound in the construction of these crystalline porous polymers for applications in catalysis and gas storage. smolecule.com

Table 2: Properties of a Triazine-Based Porous Organic Polymer for Catalysis

| Property | Value | Application | Reference |

|---|---|---|---|

| Surface Area | High (specific value depends on synthesis) | Heterogeneous Catalysis | mdpi.commdpi.com |

| Porosity | Tunable | Substrate Diffusion | mdpi.commdpi.com |

| Stability | High thermal and chemical stability | Robust Catalytic Support | mdpi.com |

This table summarizes the general properties of triazine-based POPs derived from triamine monomers, highlighting their suitability as catalytic supports.

Theoretical and Computational Investigations of 2,6 Dimethylbenzene 1,3,5 Triamine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules from first principles. scienceopen.com DFT, especially, has become a standard method for calculating the potential energy surface of systems containing hundreds of atoms, offering a balance between accuracy and computational cost. scienceopen.com These methods allow for a detailed exploration of the molecule's fundamental characteristics.

The initial step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For 2,6-Dimethylbenzene-1,3,5-triamine, calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring is expected to be largely planar, with the amine (-NH2) and methyl (-CH3) groups as substituents.

Key conformational questions that can be addressed include the orientation of the amine hydrogens and the rotational barrier of the methyl groups. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can model the electron density distribution and identify the effects of steric hindrance between the adjacent methyl and amine groups. This steric pressure could cause slight out-of-plane bending of the substituents to relieve strain. The resulting optimized geometry is critical, as all other calculated properties are dependent on it.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on DFT calculations of similar substituted benzene molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-C (methyl) | ~1.51 Å | |

| N-H | ~1.01 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angles | C-C-C (aromatic) | ~119° - 121° |

| C-C-N | ~120° | |

| C-C-C (methyl) | ~121° | |

| H-N-H | ~109° |

Electronic Structure Analysis: Frontier Molecular Orbitals and Electron Density Distributions

The electronic nature of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, both the amino and methyl groups are electron-donating. Consequently, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene ring and the nitrogen atoms of the amine groups. The LUMO is anticipated to be a π*-antibonding orbital of the aromatic system. researchgate.netmdpi.com DFT calculations can provide precise energy levels for these orbitals and visualize their spatial distribution. These calculations are essential for understanding charge transfer within the molecule and its potential role in electronic applications. researchgate.netrsc.org

Table 2: Predicted Electronic Properties for this compound (Note: Values are illustrative, based on DFT calculations of analogous aromatic amines.)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -4.8 to -5.2 | Indicates electron-donating capability |

| LUMO Energy | -0.9 to -1.3 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (Egap) | ~3.7 to 4.1 | Relates to stability and electronic transitions |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. nanoacademic.com For this compound, key predicted vibrations would include N-H stretching modes for the amine groups (typically 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl groups (2900-3100 cm⁻¹), C=C ring stretching (1450-1600 cm⁻¹), and N-H bending (1550-1650 cm⁻¹). Comparing calculated spectra with experimental ones can confirm the successful synthesis of the compound. dtic.mil

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, a single ¹H NMR signal would be predicted for the three equivalent amine groups, one for the two equivalent methyl groups, and one for the single aromatic proton. Similarly, the ¹³C NMR spectrum would show a reduced number of signals corresponding to the chemically equivalent carbon atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. rsc.org The primary absorptions for this molecule are expected to be π → π* transitions within the substituted benzene ring. The electron-donating substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzene. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. frontiersin.orgmdpi.com Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. rsc.orgnih.gov Molecules with large hyperpolarizability values are considered promising NLO candidates. scirp.org

For this compound, the arrangement of electron-donating groups on the aromatic ring is relatively symmetric. While this might result in a small ground-state dipole moment, computational analysis can reveal its potential for NLO response, particularly the third-order NLO properties (γ). DFT calculations are the primary tool for computing these properties and assessing the molecule's potential as a component in advanced optical materials. rsc.org

Molecular Dynamics and Monte Carlo Simulations for Aggregation and Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a large ensemble of molecules. cecam.orgibm.com These methods can model the aggregation and intermolecular interactions of this compound in a liquid or solid state.

MD simulations track the movement of atoms over time by solving Newton's equations of motion, using force fields derived from quantum mechanical calculations or experimental data. nih.govmdpi.com An MD simulation could predict how molecules of this compound pack in a crystal, revealing the importance of intermolecular hydrogen bonds between the amine groups and π-π stacking interactions between the aromatic rings.

Monte Carlo simulations use statistical mechanics to model complex systems. ibm.com They are particularly useful for studying phenomena like protein aggregation or the formation of molecular clusters. nih.gov An MC simulation could be employed to understand the thermodynamics of self-assembly and predict the most stable aggregate structures of the molecule in solution. arxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, DFT can be used to determine the activation energy and feasibility of a proposed reaction mechanism. researchgate.net